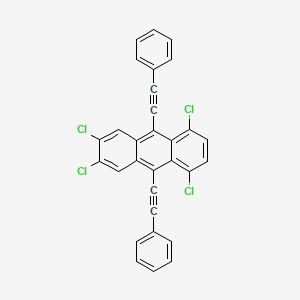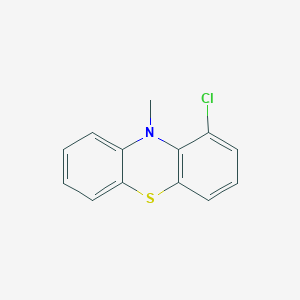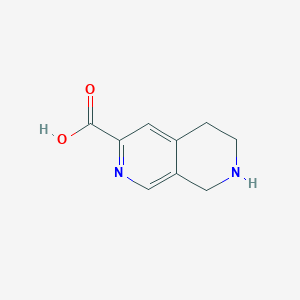
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with a complex structure that includes multiple chlorine atoms and phenylethynyl groups attached to an anthracene core. This compound is known for its strong fluorescence and is used in various scientific and industrial applications due to its unique photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 1,4,6,7-tetrachloro-9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, each with distinct photophysical properties .
科学的研究の応用
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical reactions and as a dopant in organic semiconductors.
Biology: Employed in fluorescence microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and lightsticks due to its strong fluorescence.
作用機序
The mechanism by which 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. The energy of the first singlet excited state is twice that of the first triplet state, making it unique for applications involving triplet-triplet annihilation and singlet fission .
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but without chlorine atoms, used in similar applications.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains one chlorine atom, used in lightsticks.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Contains two chlorine atoms, also used in lightsticks.
Uniqueness
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene is unique due to the presence of four chlorine atoms, which significantly alters its photophysical properties and makes it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
80034-20-4 |
|---|---|
分子式 |
C30H14Cl4 |
分子量 |
516.2 g/mol |
IUPAC名 |
1,4,6,7-tetrachloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H14Cl4/c31-25-15-16-26(32)30-22(14-12-20-9-5-2-6-10-20)24-18-28(34)27(33)17-23(24)21(29(25)30)13-11-19-7-3-1-4-8-19/h1-10,15-18H |
InChIキー |
PMDVWDPURBUWFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C3C=C(C(=CC3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)




![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)







![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
